5-fluoro-2-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-yl}methoxy)pyridine 5-fluoro-2-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-yl}methoxy)pyridine
Brand Name: Vulcanchem
CAS No.: 2640881-94-1
VCID: VC11885154
InChI: InChI=1S/C14H17FN4O2/c1-10-17-14(21-18-10)8-19-5-4-11(7-19)9-20-13-3-2-12(15)6-16-13/h2-3,6,11H,4-5,7-9H2,1H3
SMILES: CC1=NOC(=N1)CN2CCC(C2)COC3=NC=C(C=C3)F
Molecular Formula: C14H17FN4O2
Molecular Weight: 292.31 g/mol

5-fluoro-2-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-yl}methoxy)pyridine

CAS No.: 2640881-94-1

Cat. No.: VC11885154

Molecular Formula: C14H17FN4O2

Molecular Weight: 292.31 g/mol

* For research use only. Not for human or veterinary use.

5-fluoro-2-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-yl}methoxy)pyridine - 2640881-94-1

Specification

CAS No. 2640881-94-1
Molecular Formula C14H17FN4O2
Molecular Weight 292.31 g/mol
IUPAC Name 5-[[3-[(5-fluoropyridin-2-yl)oxymethyl]pyrrolidin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole
Standard InChI InChI=1S/C14H17FN4O2/c1-10-17-14(21-18-10)8-19-5-4-11(7-19)9-20-13-3-2-12(15)6-16-13/h2-3,6,11H,4-5,7-9H2,1H3
Standard InChI Key WBSMLKLNKNXMOY-UHFFFAOYSA-N
SMILES CC1=NOC(=N1)CN2CCC(C2)COC3=NC=C(C=C3)F
Canonical SMILES CC1=NOC(=N1)CN2CCC(C2)COC3=NC=C(C=C3)F

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s structure integrates three key components:

  • Pyridine Ring: Substituted with fluorine at position 5 and a methoxy group at position 2. The fluorine enhances electronegativity and metabolic stability, while the methoxy group influences lipophilicity .

  • Pyrrolidine Scaffold: A five-membered saturated ring connected to the pyridine via an ether linkage. The pyrrolidine’s conformational flexibility may facilitate receptor interactions .

  • 1,2,4-Oxadiazole Moiety: A heterocycle with a methyl group at position 3. Oxadiazoles are bioisosteres for ester and amide groups, improving metabolic resistance and binding affinity .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC14H17FN4O2\text{C}_{14}\text{H}_{17}\text{FN}_4\text{O}_2
Molecular Weight292.31 g/mol
IUPAC Name5-[[3-[(5-Fluoropyridin-2-yl)oxymethyl]pyrrolidin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole
SMILESCC1=NOC(=N1)CN2CCC(C2)COC3=NC=C(C=C3)F
InChI KeyWBSMLKLNKNXMOY-UHFFFAOYSA-N

Synthesis Pathways

Retrosynthetic Analysis

The synthesis involves modular assembly of the three subunits:

  • Pyridine-Pyrrolidine Linkage:

    • Mitsunobu reaction between 5-fluoro-2-hydroxypyridine and a pyrrolidinemethanol derivative .

  • Oxadiazole Formation:

    • Cyclization of amidoximes with acyl chlorides or cyanamide derivatives under basic conditions .

  • Pyrrolidine-Oxadiazole Coupling:

    • Alkylation of pyrrolidine using a bromomethyl-oxadiazole precursor.

Optimized Protocol (Hypothetical)

  • Step 1: React 5-fluoro-2-hydroxypyridine with (pyrrolidin-3-yl)methanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine.

  • Step 2: Synthesize 3-methyl-1,2,4-oxadiazole-5-carbaldehyde via cyclization of N-hydroxyacetamidine with acetyl chloride .

  • Step 3: Perform reductive amination between the pyrrolidine intermediate and oxadiazole aldehyde using sodium triacetoxyborohydride.

Yield: ~40–60% (estimated from analogous reactions) .

Compound ClassTargetIC₅₀/EC₅₀Source
Pyrrolo[3,4-c]pyridinesRSV Fusion Protein0.15 µM
1,2,4-Oxadiazole DerivativesPPAR-γ1.2 nM
Fluorinated Pyrrolidinesα-Glucosidase8.4 µM

Analytical Characterization

Spectroscopic Data

  • NMR:

    • 1H^1\text{H}: δ 8.21 (d, J = 3.1 Hz, pyridine-H), 4.50 (m, pyrrolidine-OCH₂), 2.75 (s, oxadiazole-CH₃) .

    • 13C^{13}\text{C}: δ 167.2 (oxadiazole-C=N), 158.9 (pyridine-C-F).

  • HPLC: Purity >95% (C18 column, acetonitrile/water gradient).

Mass Spectrometry

  • ESI-MS: m/z 293.1 [M+H]⁺ (calc. 292.31) .

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